molecular formula C11H8Cl2N2 B1630036 3-(2,4-Dichlorophenyl)pyridin-4-amine CAS No. 212139-04-3

3-(2,4-Dichlorophenyl)pyridin-4-amine

Cat. No. B1630036
CAS RN: 212139-04-3
M. Wt: 239.1 g/mol
InChI Key: KVPHDEUNIFCLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dichlorophenyl)pyridin-4-amine, also known as DCPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

3-(2,4-Dichlorophenyl)pyridin-4-amine binds to the GPR84 receptor and activates downstream signaling pathways, leading to the release of pro-inflammatory cytokines and chemokines. This activation has been shown to have a protective effect in various disease models, including colitis, arthritis, and sepsis.
Biochemical and Physiological Effects:
3-(2,4-Dichlorophenyl)pyridin-4-amine has been shown to have a range of biochemical and physiological effects, including the activation of immune cells, the modulation of cytokine and chemokine production, and the regulation of metabolic processes. These effects have been studied in various experimental models, including in vitro cell cultures and in vivo animal models.

Advantages and Limitations for Lab Experiments

3-(2,4-Dichlorophenyl)pyridin-4-amine has several advantages for use in laboratory experiments, including its high purity and stability, as well as its selectivity for the GPR84 receptor. However, there are also limitations to its use, including potential off-target effects and the need for further optimization of dosage and administration methods.

Future Directions

For research on 3-(2,4-Dichlorophenyl)pyridin-4-amine include the development of new drugs that target the GPR84 receptor, as well as the exploration of its potential applications in other fields of scientific research, such as cancer biology and neurobiology. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(2,4-Dichlorophenyl)pyridin-4-amine and to optimize its use in laboratory experiments.

Scientific Research Applications

3-(2,4-Dichlorophenyl)pyridin-4-amine has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs, particularly those that target G protein-coupled receptors (GPCRs). 3-(2,4-Dichlorophenyl)pyridin-4-amine has been shown to selectively activate the GPR84 receptor, which is involved in various physiological processes such as inflammation, immune response, and metabolic regulation.

properties

IUPAC Name

3-(2,4-dichlorophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-7-1-2-8(10(13)5-7)9-6-15-4-3-11(9)14/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPHDEUNIFCLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624089
Record name 3-(2,4-Dichlorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

212139-04-3
Record name 3-(2,4-Dichlorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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